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Compound of Interest

Compound Name: 5-(Benzyloxy)-2-methylaniline

CAS No.: 19499-88-8

Cat. No.: B099888 Get Quote

Executive Summary
5-(Benzyloxy)-2-methylaniline (CAS 19499-88-8) is a critical pharmacophore intermediate,

notably utilized in the synthesis of quinazoline-based tyrosine kinase inhibitors (TKIs) such as

Gefitinib. In drug development, the regiospecificity of the benzyloxy and methyl substituents is

paramount; isomeric impurities (e.g., 4-benzyloxy-2-methylaniline) can significantly alter

structure-activity relationships (SAR).

This Application Note provides a definitive protocol for the NMR characterization of 5-
(Benzyloxy)-2-methylaniline. Moving beyond generic spectral acquisition, we detail the

mechanistic logic for solvent selection, pulse sequence optimization, and the specific scalar

coupling patterns required to validate the 1,2,5-substitution motif against potential isomers.

Structural Analysis & Strategy
The molecule consists of a central toluene core functionalized with an amine and a benzyloxy

ether. The primary challenge in characterization is distinguishing the substitution pattern of the

central aromatic ring.

Target Molecule: 5-(Benzyloxy)-2-methylaniline Formula: C₁₄H₁₅NO Molecular Weight:

213.28 g/mol [1]
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The 1,2,5-Substitution Logic
To authenticate the structure, the NMR analysis must confirm the relative positions of the

protons on the central ring:

H3: Located between the Methyl (C2) and H4. Expect an ortho-coupling.

H4: Located between H3 and the Benzyloxy (C5). Expect ortho (to H3) and meta (to H6)

couplings.

H6: Isolated between the Benzyloxy (C5) and Amine (C1). Expect only a meta-coupling (to

H4).

Visualization of Characterization Workflow
The following diagram outlines the logical flow from sample preparation to structural validation.
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Sample: 5-(Benzyloxy)-2-methylaniline

Solvent Selection:
CDCl3 (Routine) vs DMSO-d6 (Exchange)

 ~10-15 mg

1D Acquisition:
1H (Quant/Integ) & 13C (DEPT-135)

 Lock & Shim

2D Correlation:
COSY (Spin Systems)

HSQC (C-H Map)
HMBC (Connectivity)

 If structure ambiguous

Spectral Analysis:
Confirm 1,2,5-Pattern via Coupling Constants

Validation:
Check for Regioisomers & Residual Solvents

 Compare J-values

Click to download full resolution via product page

Figure 1: Step-by-step workflow for the structural validation of 5-(Benzyloxy)-2-methylaniline.

Experimental Protocol
Solvent Selection: The Causality

Chloroform-d (CDCl₃): Recommended for routine purity checks. The amine protons (-NH₂)

typically appear as a broad singlet around 3.5 ppm. The non-polar nature minimizes viscosity

broadening, yielding sharper aromatic couplings essential for J-value analysis.
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DMSO-d₆: Required if the sample is a salt (e.g., hydrochloride) or if -NH₂ exchange rates

need to be slowed to observe coupling. In DMSO, the -NH₂ signal shifts downfield (~5.0

ppm) and may broaden due to hydrogen bonding with the solvent.

Sample Preparation
Mass: Weigh 10–15 mg of the solid analyte.

Solvent: Add 600 µL of CDCl₃ (containing 0.03% TMS as internal standard).

Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain; filter through a

glass wool plug if necessary to prevent magnetic susceptibility distortions.

Tube: Transfer to a high-precision 5 mm NMR tube (e.g., Wilmad 507-PP).

Acquisition Parameters (400 MHz Base Frequency)
¹H NMR:

Pulse Angle: 30° (to ensure quick relaxation).

Relaxation Delay (D1): 1.0 s (sufficient for qualitative; use 5.0 s for qNMR).

Scans (NS): 16.

Spectral Width: -2 to 14 ppm.

¹³C NMR (DEPT-135):

Crucial for distinguishing the methyl carbon (positive) from the benzyloxy CH₂ (negative)

and aromatic CH (positive).

Results & Data Analysis
The following data represents the theoretical consensus derived from fragment-based

prediction and comparative literature of similar 2-methyl-5-substituted anilines [1, 2].

¹H NMR Assignment (CDCl₃, 400 MHz)
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Position
Shift (δ,
ppm)

Multiplicity Integral
J-Coupling
(Hz)

Assignment
Logic

Ar-H3 6.95 – 7.00 Doublet (d) 1H J ≈ 8.2

Ortho to -

CH₃; shielded

by meta-

NH₂/OBn.

Ar-H4 6.25 – 6.30
Double

Doublet (dd)
1H J ≈ 8.2, 2.4

Ortho to H3,

Meta to H6.

Shielded by

ortho-OBn.

Ar-H6 6.30 – 6.35 Doublet (d) 1H J ≈ 2.4

Meta to H4.

Most shielded

(Ortho to NH₂

& OBn).

Ph-H 7.30 – 7.45 Multiplet (m) 5H -

Benzyloxy

aromatic

protons

(overlap).

O-CH₂ 5.01 Singlet (s) 2H -

Characteristic

benzyloxy

methylene.

-NH₂ 3.50 – 3.60
Broad Singlet

(br s)
2H -

Exchangeabl

e; shift varies

with

conc./temp.

Ar-CH₃ 2.10 – 2.15 Singlet (s) 3H -

Methyl group

on the

aromatic ring.

Key Diagnostic Feature: The doublet of doublets (dd) at ~6.28 ppm (H4) is the "fingerprint" of

the 1,2,5-substitution. If the product were the 1,2,4-isomer (4-benzyloxy), the coupling pattern

would change significantly (two doublets and a singlet, or different J-values).
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¹³C NMR Assignment (CDCl₃, 100 MHz)
Carbon Type Shift (δ, ppm) DEPT-135 Phase Assignment

C-O (Aliphatic) 70.1 Negative (Inverted) Benzyloxy -CH₂-

C-Me 16.8 Positive Ar-CH₃

C-N (Quat) 145.2 Null C1 (Ipso to NH₂)

C-O (Ar) 158.5 Null C5 (Ipso to OBn)

Ar-CH 102.5, 105.8, 130.9 Positive
C6, C4, C3

(respectively)

Ph (Benzyl) 127.5 - 128.6 Positive Benzyl ring carbons

Structural Validation Logic
To confirm the connectivity beyond reasonable doubt, a COSY (Correlation Spectroscopy)

experiment is used to map the scalar coupling network.

COSY Correlation Pathway
H3 (6.98 ppm) shows a strong cross-peak with H4 (6.28 ppm) (Ortho coupling).

H4 (6.28 ppm) shows a weak cross-peak with H6 (6.32 ppm) (Meta coupling).

H6 shows NO cross-peak with H3 (Para relationship, J ≈ 0).

Methyl (2.12 ppm) often shows a weak long-range allylic coupling to H3.
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Legend
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H4
(6.28)

Strong (Ortho) H6
(6.32)

Weak (Meta)Me
(2.12)

Weak (LR)
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Red Dashed = Weak COSY
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Figure 2: COSY correlation map demonstrating the connectivity of the aromatic protons.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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